molecular formula C8H4FNOS B1331106 4-Fluorobenzoyl isothiocyanate CAS No. 78225-74-8

4-Fluorobenzoyl isothiocyanate

Cat. No. B1331106
CAS RN: 78225-74-8
M. Wt: 181.19 g/mol
InChI Key: GZMSWUYBYCVYKI-UHFFFAOYSA-N
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Description

4-Fluorobenzoyl isothiocyanate is a chemical compound that serves as an intermediate in the synthesis of various fluorinated organic molecules. It is particularly relevant in the preparation of thioureas and benzothiazoles, which have shown potential in biological applications such as antitumor activity and herbicidal properties.

Synthesis Analysis

The synthesis of 4-fluorobenzoyl isothiocyanate involves its in situ generation for subsequent reactions with other organic compounds. For instance, it has been used to prepare 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas by reacting with isomeric fluoroanilines in dry acetonitrile . Similarly, 3-Chloro-4-fluorobenzoylthiourea was synthesized using a related isosulfocyanic ester derived from 3-chloro-4-fluorobenzoic acid . These synthetic routes highlight the versatility of 4-fluorobenzoyl isothiocyanate in producing a variety of fluorinated compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of compounds derived from 4-fluorobenzoyl isothiocyanate has been extensively studied using various analytical techniques. X-ray diffraction, NMR, and FTIR spectroscopy have been employed to characterize the structural and conformational properties of these compounds. For example, the crystal structure of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas revealed that the carbonyl and thiourea groups are almost planar, with an antiperiplanar conformation stabilized by intramolecular hydrogen bonds . Similarly, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid showed a stable crystal structure supported by an elaborate system of hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 4-fluorobenzoyl isothiocyanate allows it to participate in various chemical reactions, leading to the formation of diverse fluorinated compounds. The reaction with fluoroanilines to form thioureas and the synthesis of benzothiazoles are examples of its chemical versatility. These reactions are crucial for the development of compounds with enhanced biological properties, such as the antitumor benzothiazoles that exhibit potent cytotoxicity against certain human cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds synthesized from 4-fluorobenzoyl isothiocyanate are influenced by the presence of fluorine atoms, which can significantly affect the biological activity of these molecules. For instance, the introduction of fluorine into benzothiazoles has been shown to enhance their cytotoxicity against breast cancer cell lines . The herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea also demonstrates the impact of fluorination on the biological efficacy of these compounds .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Vibrational Properties

    The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved using 4-fluorobenzoyl isothiocyanate. These compounds were characterized by NMR, elemental analyses, and FTIR spectroscopy, emphasizing their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).

  • Conformational Analysis

    Another study focused on the conformational properties of compounds derived from 4-fluorobenzoyl isothiocyanate. This research employed single-crystal X-ray diffraction and quantum chemical calculations, revealing a rich conformational landscape for these molecules (Channar et al., 2020).

Antimicrobial and Biological Activities

  • Biological Activity

    A study on fluorobenzoylthioureas synthesized using fluorobenzoyl isothiocyanate ester showed that these compounds exhibited varying growth regulating activities on plants (Yue Xia-li, 2010).

  • Antiproliferative Activity

    Research on fluorinated Schiff bases derived from 1,2,4-triazoles, involving 4-fluorophenylisothiocyanate, demonstrated significant antiproliferative effects against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).

  • Antimicrobial Synthesis

    involving fluorobenzoyl isothiocyanates. These compounds displayed notable in vitro antibacterial and antifungal activities, with some showing greater effectiveness against fungal species (Saeed, Shaheen, Hameed, & Naqvi, 2009).

Analytical and Material Science Applications

  • Structural Study

    An investigation into the structure of N-2-fluorobenzoyl-N'-4-methoxyphenylthiourea, derived from 4-fluorobenzoyl isothiocyanate, utilized X-ray diffraction, FTIR, NMR, and UV spectroscopy. This study provided insights into the intra-molecular hydrogen bond interactions and solvent-dependent dual fluorescence phenomena (Yang, Zhou, & Zhang, 2007).

  • Chemical Modification of Enzymes

    Research demonstrated the use of polymers carrying isothiocyanate groups, including 4-fluorobenzoyl isothiocyanate, for preparing enzyme resins. This study showed how the properties of enzymes can be altered based on the structure and chemical composition of the polymer matrices (Manecke, Günzel, & Förster, 2007).

Synthetic Applications

  • Divergent Synthesis of Benzimidazole: A multi-step synthesis process was developed to create benzimidazole integrated benzoxazole and benzothiazoles, starting with 4-fluoro-3-nitrobenzoic acid and progressing through the intermediacy of benzimidazole linked ortho-chloro amines. This process involved reactions with various acid chlorides and isothiocyanates, including 4-fluorobenzoyl isothiocyanate (Liao, Selvaraju, Chen, & Sun, 2013).

Safety And Hazards

While specific safety data for 4-Fluorobenzoyl isothiocyanate was not found, it is generally advised to avoid breathing mist/vapors/spray, avoid contact with eyes, skin, or clothing, and to use only under a chemical fume hood .

Future Directions

The future development of new optimized antibacterial delivery systems could involve the use of 4-Fluorobenzoyl isothiocyanate . The physicochemical and biological features of highly substituted pyrazoles, such as 4-Fluorobenzoyl isothiocyanate, can be improved by their encapsulation in dendrimer nanoparticles .

properties

IUPAC Name

4-fluorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMSWUYBYCVYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290147
Record name 4-fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoyl isothiocyanate

CAS RN

78225-74-8
Record name NSC67049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzoyl isothiocyanate
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Synthesis routes and methods I

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (69 mg, yield 85%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
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reactant
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5 mL
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solvent
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1 mL
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Synthesis routes and methods II

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (65 mg, yield 83%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
1 mL
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Quantity
1 mL
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solvent
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Synthesis routes and methods III

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (64 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
1 mL
Type
solvent
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1 mL
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solvent
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Synthesis routes and methods IV

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-Fluoro-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methylaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (35 mg, yield 44%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

4-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (68 mg, yield 86%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzoyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzoyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Fluorobenzoyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Fluorobenzoyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Fluorobenzoyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Fluorobenzoyl isothiocyanate

Citations

For This Compound
12
Citations
A Saeed, MF Erben, U Shaheen, U Flörke - Journal of Molecular Structure, 2011 - Elsevier
… The 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas (1–3) were prepared by the reaction of 4-fluorobenzoyl isothiocyanate produced in situ with isomeric fluoroanilines in dry …
Number of citations: 31 www.sciencedirect.com
S Firdausiah, AA Salleh Huddin… - … Section E: Structure …, 2014 - scripts.iucr.org
… 30 ml acetone containing 4-fluorobenzoyl isothiocyanate (1.81 g, 0.01 mol) was mixed with hydrazine (0.16 g, 0.005 mol). The mixture was refluxed for 2 hours. The solution was filtered …
Number of citations: 5 scripts.iucr.org
A Saeed, MF Erben, N Abbas, U Flörke - Journal of Molecular Structure, 2010 - Elsevier
… Thus 4-fluorobenzoyl isothiocyanate was produced in situ, by reaction of freshly prepared 4-fluorobenzoyl chloride with an equimolar amount of potassium thiocyanate in dry acetonitrile…
Number of citations: 34 www.sciencedirect.com
G Binzet, G Kavak, N Külcü, S Özbey, U Flörke… - Journal of …, 2013 - hindawi.com
… 1 –HL 5 ) were synthesized from 4-fluorobenzoyl isothiocyanate and secondary amines in dry acetone. Scheme 2 outlines the synthesis of the series of thiourea derivatives. The ligands …
Number of citations: 42 www.hindawi.com
G Binzet, E Turunc, U Flörke, N Külcü, H Arslan - Journal of Chemistry, 2018 - hindawi.com
… At the end of the reaction 4-fluorobenzoyl isothiocyanate appeared. In the second step, 4-fluorobenzoyl isothiocyanate reacted with dimethylamine in dry acetone solution to synthesize …
Number of citations: 4 www.hindawi.com
C Brullo, D Caviglia, A Spallarossa, S Alfei… - Pharmaceutics, 2022 - mdpi.com
The pyrazole ring represents a widely applied chemical scaffold in medicinal chemistry research and we have observed that the physicochemical and biological features of highly …
Number of citations: 4 www.mdpi.com
BM Costa, LC Kwapisz, B Mehrkens… - Pharmacology …, 2021 - Wiley Online Library
… The starting 4-fluorobenzoyl isothiocyanate was synthesized in situ by heating 4-fluorobenzoyl chloride 1 with potassium thiocyanate in acetone. Further reaction of fluorobenzoyl …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
H Li, C Han, L Zhang - Journal of Materials Chemistry, 2008 - pubs.rsc.org
… To a solution of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole 1 (9 mmol) in dry DMF (10 mL) was added 4-fluorobenzoyl isothiocyanate 2 (9.9 mmol) at room temperature. After the reaction …
Number of citations: 64 pubs.rsc.org
NW Awang, SA Hasbullah, SFM Yusoff… - … Section E: Structure …, 2014 - scripts.iucr.org
… A mixture of acetone (30 ml) solution and 2-(ethylamino)ethanol (0.18 g, 2 mmol) was added into round-bottom flask containing 4-fluorobenzoyl isothiocyanate (0.36 g, 2 mmol). The …
Number of citations: 4 scripts.iucr.org
A Modi, W Ali, BK Patel - Organic letters, 2017 - ACS Publications
… Aliphatic oxirane such as 1,2-epoxy ethane (k) underwent reaction with 2 and 4-fluorobenzoyl isothiocyanate (4) to afford their corresponding products, 2f (81%) and 4f (77%), …
Number of citations: 24 pubs.acs.org

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